![molecular formula C8H13ClF3N3 B3419406 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1431963-60-8](/img/structure/B3419406.png)
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Vue d'ensemble
Description
The compound “1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine” is a type of organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring substituted with a methyl group and a trifluoromethyl group at the 5 and 3 positions, respectively. An amine group would be attached to a propyl group at the 1 position of the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine and methyl groups . These groups could potentially direct and activate the compound towards further chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Agrochemical Applications
The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
Pharmaceutical Applications
Several trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Antidepressant Applications
The compound has been found in a variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant .
Antipsychotic Applications
The compound has also been used in antipsychotic drugs .
Antihistamine Applications
The compound has been used in antihistamine drugs .
Antifungal Applications
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMAMDNAXJWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



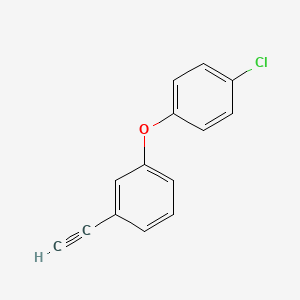

![3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B3419346.png)
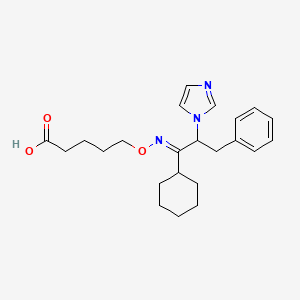
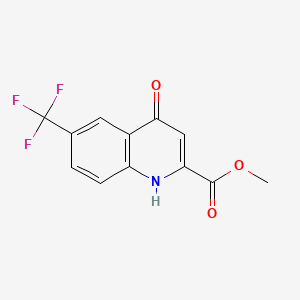

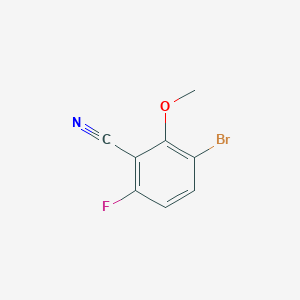
![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B3419371.png)
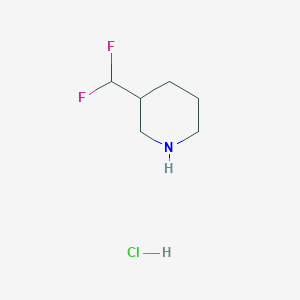

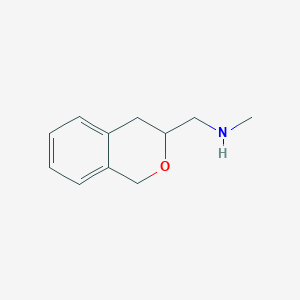
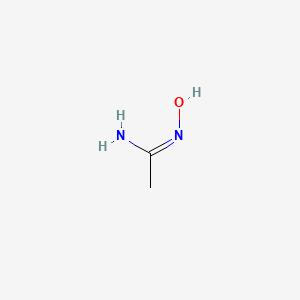

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)